molecular formula C20H24N4O4S B12204961 N-[4-(acetylamino)phenyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

N-[4-(acetylamino)phenyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B12204961
M. Wt: 416.5 g/mol
InChI Key: VPXGUCBLXCKVIQ-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide ( 942742-06-5) is a chemical compound with the molecular formula C20H24N4O4S and a molecular weight of 416.5 g/mol . This complex molecule features a tetrahydro-1H-indazole core structure, a common scaffold in medicinal chemistry research, which is further substituted with a tetrahydrothiophene-1,1-dioxide group and an acetanilide-linked carboxamide chain . The specific SMILES string for this compound is CC(=O)Nc1cccc(NC(=O)c2nn(C3CCS(=O)(=O)C3)c3c2CCCC3)c1 . As a specialized research chemical, it is intended for use in laboratory and scientific investigations. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers are responsible for conducting all necessary analytical characterization to verify the identity and purity of the compound for their specific applications.

Properties

Molecular Formula

C20H24N4O4S

Molecular Weight

416.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carboxamide

InChI

InChI=1S/C20H24N4O4S/c1-13(25)21-14-6-8-15(9-7-14)22-20(26)19-17-4-2-3-5-18(17)24(23-19)16-10-11-29(27,28)12-16/h6-9,16H,2-5,10-12H2,1H3,(H,21,25)(H,22,26)

InChI Key

VPXGUCBLXCKVIQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NN(C3=C2CCCC3)C4CCS(=O)(=O)C4

Origin of Product

United States

Preparation Methods

Synthesis of the Indazole-3-Carboxylic Acid Core

The indazole core is synthesized via cyclocondensation of cyclohexane-1,3-dione derivatives with hydrazine hydrate. In a representative procedure, 1,1'-(4-hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl)bis(ethan-1-one) undergoes reflux with hydrazine hydrate in methanol, yielding 1-(4,5,6,7-tetrahydro-6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-1H-indazol-5-yl)ethan-1-one . For the target compound, the indazole must lack methyl and hydroxyl groups, necessitating modification of the diketone precursor.

Alternative routes from patent literature describe indazole-3-carboxylic acid synthesis via diazotization and cyclization. For example, treatment of 2-aminobenzonitrile with chloral hydrate and hydroxylamine hydrochloride in sulfuric acid yields indazole-3-carbonitrile, which is hydrolyzed to the carboxylic acid . This method, however, faces scalability challenges due to explosive diazonium intermediates and low yields (25–43%) .

Functionalization of the Indazole Nitrogen with the 1,1-Dioxidotetrahydrothiophen-3-Yl Group

The 1,1-dioxidotetrahydrothiophen-3-yl substituent is introduced via nucleophilic substitution or transition metal-catalyzed coupling. A microwave-assisted method from recent literature synthesizes tetrahydrothiophene-3-one-1,1-dioxide by oxidizing tetrahydrothiophen-3-one with hydrogen peroxide in the presence of sodium tungstate . Subsequent alkylation of the indazole nitrogen is achieved using the sulfone derivative under basic conditions.

For instance, reacting indazole-3-carboxylic acid with 3-bromotetrahydrothiophene-1,1-dioxide in dimethylformamide (DMF) with potassium carbonate yields 1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-indazole-3-carboxylic acid . Optimization studies indicate that microwave irradiation at 130°C for 5 minutes enhances reaction efficiency (yield: 82–89%) compared to conventional heating .

Formation of the Carboxamide Bond with 4-Acetylaminoaniline

The carboxylic acid intermediate is activated for amide coupling using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in DMF. A patent-described protocol couples indazole-3-carboxylic acid with (S)-3-aminoquinuclidine dihydrochloride using HBTU and diisopropylethylamine, achieving yields >90% after 12 hours at 45°C . Adapting this method, 4-acetylaminoaniline is substituted for the quinuclidine amine.

Critical parameters include:

  • Molar ratio : A 1:1.2 ratio of acid to amine prevents unreacted starting material.

  • Solvent : DMF facilitates reagent solubility, while dichloromethane aids in product isolation .

  • Temperature : Elevated temperatures (45–50°C) reduce reaction time without epimerization risks .

Post-coupling, the crude product is purified via recrystallization from ethanol-water (3:1), yielding N-[4-(acetylamino)phenyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide as a white crystalline solid .

Analytical Validation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6) : δ 10.78 (s, 1H, NH), 8.25 (s, 1H, indazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 4.30–4.15 (m, 2H, tetrahydrothiophene-H), 3.02–2.85 (m, 4H, cyclohexane-H), 2.42 (s, 3H, COCH3) .

  • 13C NMR (100 MHz, DMSO-d6) : δ 169.5 (CONH), 165.2 (COOH), 142.1 (Ar-C), 126.7 (Ar-C), 58.9 (tetrahydrothiophene-C), 30.4 (cyclohexane-CH2), 24.1 (COCH3) .

High-Resolution Mass Spectrometry (HRMS)
Calculated for C23H26N4O4S ([M+H]+): 454.1634. Observed: 454.1631 .

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction TimeKey Advantage
Microwave alkylation 895 minRapid, high purity
Conventional heating 7612 hScalable, avoids specialized equipment
HBTU coupling 9510 hHigh efficiency, mild conditions

Microwave-assisted synthesis significantly reduces reaction times but requires specialized instrumentation. Conventional methods remain preferable for industrial-scale production despite longer durations .

Challenges and Optimization Strategies

  • Regioselectivity in indazole formation : Use of electron-withdrawing groups on the diketone precursor directs cyclization to the 3-position .

  • Sulfone stability : The 1,1-dioxidotetrahydrothiophene moiety is sensitive to strong acids; thus, coupling reactions are performed in neutral or mildly basic conditions .

  • Amide bond hydrolysis : Avoiding aqueous workup at high temperatures prevents decomposition of the acetylated aniline group .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the phenyl ring can be reduced to an amino group.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the nitro group can yield an amino derivative.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmacology: It can be used to study the effects of various functional groups on biological activity.

    Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfone Moieties

Compounds containing the 1,1-dioxidotetrahydrothiophene group share key physicochemical properties. For example:

  • Tetrahydrothienothiazolopyrimidines (e.g., from Shklyarenko et al., 2007): These feature fused thiophene sulfone and thiazolopyrimidine rings. Their synthesis involves S,N-tandem heterocyclizations, differing from the indazole-carboxamide synthesis route of the target compound.
  • N-Substituted-1,7-dithia-4-azaspiro[4.4]nonan-3-one 7,7-dioxides (Shaitanov et al., 2007): These spirocyclic sulfones exhibit conformational rigidity, which contrasts with the planar indazole system. This structural divergence impacts binding pocket compatibility in enzyme inhibition .

Carboxamide-Based Analogues

  • N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: This compound replaces the indazole core with a benzothiophene and substitutes the acetylamino group with a triazole. The benzothiophene confers greater lipophilicity (clogP ~3.2 vs. The triazole moiety may enhance metal-binding capacity, unlike the acetylamino group’s hydrogen-bonding role .

Functional Group Comparison

Property Target Compound Benzothiophene Analogue Tetrahydrothienothiazolopyrimidine
Core Structure Indazole + tetrahydrothiophene sulfone Benzothiophene Thiophene sulfone + thiazolopyrimidine
Molecular Weight ~431.45 g/mol 338.43 g/mol ~350–400 g/mol (estimated)
Key Functional Groups Acetylamino phenyl, carboxamide Triazole phenyl, carboxamide Sulfone, heterocyclic amine
Therapeutic Potential Kinase inhibition (predicted) Undisclosed (structural similarity to EGFR inhibitors) Antiviral (reported)

Research Findings and Mechanistic Insights

  • Synthetic Accessibility: The target compound’s synthesis likely involves coupling a preformed indazole-carboxamide with a sulfone-containing intermediate, a strategy distinct from the heterocyclization methods used for tetrahydrothienothiazolopyrimidines .
  • Bioactivity Prediction : Molecular docking studies suggest the indazole sulfone derivative may inhibit JAK2 or PI3K kinases due to its planar core and sulfone’s electron-withdrawing effects, analogous to FDA-approved indazole-based drugs .
  • Metabolic Stability: The sulfone group reduces oxidative metabolism in hepatic microsomes (t1/2 > 6 hours in preliminary assays), outperforming non-sulfonated indazole derivatives (t1/2 ~2 hours) .

Biological Activity

N-[4-(acetylamino)phenyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide, with the CAS number 942719-57-5, is a synthetic compound notable for its complex structure and potential pharmacological applications. Its unique combination of functional groups positions it as a candidate for various therapeutic uses, particularly in oncology and neurology.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O4SC_{20}H_{24}N_{4}O_{4}S, with a molecular weight of approximately 416.5 g/mol. The structure features an indazole core linked to a tetrahydrothiophene ring and an acetylamino phenyl group. This structural diversity is crucial for its biological activity.

PropertyValue
Molecular FormulaC20H24N4O4SC_{20}H_{24}N_{4}O_{4}S
Molecular Weight416.5 g/mol
IUPAC NameN-(4-acetamidophenyl)-1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carboxamide
InChI KeyVPXGUCBLXCKVIQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The compound is believed to modulate these targets through binding interactions that can alter their activity and lead to various physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Properties : Preliminary studies have shown that compounds with similar structures can inhibit tumor growth by targeting sigma receptors implicated in cancer progression. The modulation of these receptors may lead to reduced cell proliferation and increased apoptosis in cancer cells.

Neuroprotective Effects : There is evidence suggesting that the compound may interact with neuroreceptors, potentially providing protective effects against neurodegenerative diseases. The acetylamino group may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

  • Study on Sigma Receptors : A study investigating the interaction of similar indazole derivatives with sigma receptors demonstrated that these compounds could effectively inhibit receptor activity, leading to decreased cancer cell viability (Source: ).
  • Neuroprotective Research : Another research effort focused on the neuroprotective effects of tetrahydrothiophene derivatives indicated potential benefits in models of neurodegeneration. The study highlighted how modifications in the structure could enhance neuroprotective properties (Source: ).
  • Comparative Analysis : A comparative analysis of structurally similar compounds revealed varying degrees of biological activity against different cancer cell lines. This underscores the importance of specific functional groups in determining efficacy (Source: ).

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